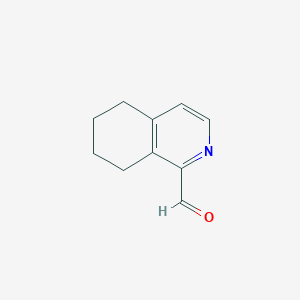
5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde
Numéro de catalogue B2664911
Poids moléculaire: 161.204
Clé InChI: RFOUJHDITIMDEU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06043248
Procedure details


1-Hydroxymethyl-5,6,7,8-tetrahydroisoquinoline (4.14 g, 25.4 mmole) is dissolved in 75 ml dioxane in a 200 ml one neck round bottom flask under nitrogen. The solution is treated with selenium dioxide (1.56 g, 14.0 mmole) and the reaction mixture is warmed to 80-85° C. for 2.5 h. The mixture is cooled to room temperature, is diluted with 125 ml dichloromethane and is filtered through celite. The filter cake is washed well with fresh dichloromethane and the filtrate is concentrated in vacuo to an amber oil. The crude material is chromatographed over 200 g silica gel (230-400 mesh), eluting with 1:5:4 acetone/chloroform/hexane while collecting 50 ml fractions. Fractions 11-18 are combined and concentrated to give 3.69 g (90%) of 5,6,7,8,-tetrahydroisoquinoline-1-carbaldehyde.
Name
1-Hydroxymethyl-5,6,7,8-tetrahydroisoquinoline
Quantity
4.14 g
Type
reactant
Reaction Step One


[Compound]
Name
one
Quantity
200 mL
Type
solvent
Reaction Step One



Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[C:12]2[CH2:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:6]=[CH:5][N:4]=1.[Se](=O)=O>O1CCOCC1.ClCCl>[C:3]1([CH:2]=[O:1])[C:12]2[CH2:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:6]=[CH:5][N:4]=1
|
Inputs


Step One
|
Name
|
1-Hydroxymethyl-5,6,7,8-tetrahydroisoquinoline
|
|
Quantity
|
4.14 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=NC=CC=2CCCCC12
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
[Compound]
|
Name
|
one
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
1.56 g
|
|
Type
|
reactant
|
|
Smiles
|
[Se](=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
82.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered through celite
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake is washed well with fresh dichloromethane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated in vacuo to an amber oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material is chromatographed over 200 g silica gel (230-400 mesh)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 1:5:4 acetone/chloroform/hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
while collecting 50 ml fractions
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=NC=CC=2CCCCC12)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.69 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
